17-Octadecenoic acid
Description
17-Octadecenoic acid (C₁₈H₃₄O₂, molecular weight: 282.26 g/mol) is an unsaturated fatty acid classified under the Fatty Acyls category, specifically as a monounsaturated fatty acid (MUFA) with a double bond at the 17th carbon position . It is structurally distinct from other octadecenoic acid isomers due to the position and geometry of its double bond. Recent studies highlight its role in modulating viral entry mechanisms by upregulating ACE-2, NRP-1, and TMPSS2 expression, albeit less potently than L-lactic acid .
Properties
CAS No. |
19307-16-5 |
|---|---|
Molecular Formula |
C18H34O2 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
octadec-17-enoic acid |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2H,1,3-17H2,(H,19,20) |
InChI Key |
CYSXFFUIJWHWRH-UHFFFAOYSA-N |
SMILES |
C=CCCCCCCCCCCCCCCCC(=O)O |
Canonical SMILES |
C=CCCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Isomers of Octadecenoic Acid
Octadecenoic acids share the formula C₁₈H₃₄O₂ but differ in double bond position and geometry. Key isomers include:
Structural Implications :
- Double bond position affects metabolic pathways and biological activity. For example, cis-9 (oleic acid) is a dietary staple, while trans isomers like elaidic acid are linked to cardiovascular risks.
- The 17th-position double bond in 17-octadecenoic acid may confer unique receptor-binding properties, as seen in its moderate upregulation of ACE-2 .
Functional Derivatives and Analogs

Key Differences :
- Saturation level (e.g., triple bonds in 17-Octadecynoic acid) reduces molecular weight and alters reactivity.
- Esterification (e.g., methyl ester) improves volatility for analytical techniques like gas chromatography .
Q & A
Q. How does 17-octadecenoic acid influence cellular receptor expression, such as ACE-2 or NRP-1, in experimental models?
- Methodological Answer : In vitro studies using cell lines (e.g., HEK293 or Caco-2) treated with 17-octadecenoic acid should measure receptor expression via qRT-PCR for mRNA levels and Western blotting for protein quantification. Dose-response curves and time-course experiments are critical to establish causality. For example, a 2021 study found that 17-octadecenoic acid upregulated ACE-2 expression by 1.5-fold compared to controls, suggesting a role in modulating viral entry pathways . Include normalization to housekeeping genes and statistical validation (e.g., ANOVA with post-hoc tests) to ensure reproducibility.
Q. What analytical challenges arise when distinguishing 17-octadecenoic acid from structural isomers in lipidomics studies?
- Methodological Answer : Isomer separation requires advanced chromatographic techniques, such as silver-ion HPLC or reverse-phase columns with extended run times. Pairing with high-resolution mass spectrometry (HRMS) enhances specificity by differentiating exact masses and fragmentation patterns. Researchers should validate methods using certified reference materials (e.g., NIST Standard Reference Database 69) and report limits of detection (LOD) and quantification (LOQ) to address variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological effects of 17-octadecenoic acid across different experimental systems?
- Methodological Answer : Discrepancies (e.g., pro-inflammatory vs. anti-inflammatory outcomes) may stem from differences in cell types, concentrations, or assay conditions. Systematic reviews with meta-analyses should stratify data by experimental design (e.g., in vitro vs. in vivo) and dosage ranges. Sensitivity analyses can identify confounding variables, such as lipid solubility or cell membrane composition. Pre-registered replication studies are recommended to confirm mechanistic pathways .
Q. What experimental strategies are optimal for studying 17-octadecenoic acid’s interactions with lipid membranes in molecular dynamics simulations?
- Methodological Answer : Use all-atom or coarse-grained molecular dynamics (MD) simulations with force fields like CHARMM36 or Martini. Embed 17-octadecenoic acid into bilayer models (e.g., POPC membranes) and analyze parameters such as lateral diffusion coefficients, membrane curvature, and lipid packing density. Validate simulations with experimental data from small-angle X-ray scattering (SAXS) or fluorescence anisotropy assays .
Q. How does 17-octadecenoic acid’s stability vary under different storage conditions, and how can degradation products be quantified?
- Methodological Answer : Accelerated stability studies under varying temperatures (4°C to 40°C) and oxygen exposure levels can model degradation kinetics. Monitor oxidation products (e.g., hydroperoxides) via thiobarbituric acid reactive substances (TBARS) assays or LC-MS. Storage in argon-flushed vials at -20°C is recommended for long-term preservation. Report degradation thresholds using Arrhenius equation extrapolations .
Methodological Considerations
- Data Validation : Always include negative controls (e.g., solvent-only treatments) and technical replicates to distinguish artifacts from biological effects .
- Reproducibility : Adhere to FAIR data principles by depositing raw datasets in public repositories (e.g., Zenodo) and detailing statistical packages (e.g., R or Python scripts) .
- Ethical Reporting : Disclose conflicts of interest, particularly in studies funded by industries with vested interests in lipid research .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

